Diglycidylaniline

Description

Molecular Architecture and Significance in Polymer Science

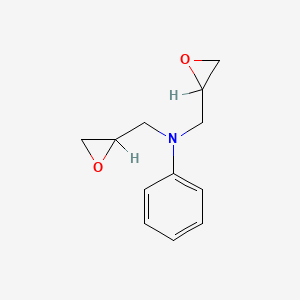

Diglycidylaniline (B1220619), specifically N,N-bis(oxiran-2-ylmethyl)aniline, is an aromatic organic chemical characterized by the presence of an aniline (B41778) functionality and two oxirane (epoxide) rings. wikipedia.orgsolubilityofthings.com This molecular architecture, featuring reactive epoxide groups attached to a nitrogen atom, is central to its role in polymer science. The epoxide rings are highly reactive due to ring strain and readily undergo ring-opening polymerization with suitable curing agents, such as polyfunctional amines or acid anhydrides. kangmei.comcnrs.fr

The significance of DGA and related glycidylamine epoxies in polymer science stems from their ability to form highly crosslinked networks upon curing. This high crosslink density contributes to enhanced thermal stability, mechanical strength, and chemical resistance in the resulting thermoset polymers. alfa-chemical.com The presence of the aromatic ring system also influences the glass transition temperature (Tg) of the cured network. alfa-chemical.comwikipedia.org

The curing process of diglycidylamine epoxides with amines involves complex reaction paths, including the mutual dependence of functional group reactivities and a tendency towards cyclization. cnrs.frresearchgate.net Studies on the reaction of DGA with amines have shown that cyclic products, such as eight-membered rings, can form alongside linear oligomers. cnrs.frresearchgate.net The reactivity of the glycidyl (B131873) groups attached to the same nitrogen atom can also be interdependent. researchgate.net

Overview of this compound and its Derivatives in Advanced Materials

This compound and its derivatives are key components in the formulation of advanced materials, particularly high-performance epoxy systems. One prominent derivative is 4,4′-Methylenebis(N,N-diglycidylaniline), also known as TGDDM (Tetraglycidyl-4,4′-methylenedianiline). wikipedia.orgchemicalbook.comcymitquimica.com TGDDM is a tetrafunctional aniline-based epoxy resin monomer. wikipedia.org Its molecular structure contains multiple epoxy groups and aromatic rings, which contribute to high crosslinking density and aromatic density in the cured product, leading to good heat resistance, high mechanical strength, and low curing shrinkage. alfa-chemical.com

These glycidylamine epoxy resins are utilized in applications demanding high performance, including aerospace, automotive, and electronics industries. alfa-chemical.comcymitquimica.comsigmaaldrich.comsigmaaldrich.com For instance, TGDDM is used in aerospace composite materials. kangmei.comcnrs.fr They can be used as precursors for synthesizing materials like UV-curable tetra-functional epoxy acrylates and bismaleimide/diallyl bisphenol A (BMI/DBA)–epoxy interpenetrating network resins, which are relevant in aerospace and automotive sectors. sigmaaldrich.comsigmaaldrich.com Furthermore, they serve as crosslinking agents in biocompatible materials like hydrogels and tissue engineering scaffolds, finding value in medical devices, implants, and drug delivery systems. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Research findings highlight the versatility of these compounds. For example, N,N-Diglycidylaniline has been studied for its curing kinetics with various curing agents, and its reactivity compared to other glycidyl amine resins. researchgate.net Investigations into inverse vulcanization have shown that 4,4′-methylene bis(N,N-diglycidylaniline) can be used as a reagent to produce sulfur-rich epoxy resins with high glass transition temperatures. rsc.org The effect of reactive diluents like diglycidyl aniline on the properties and microstructure of epoxy resins has also been explored. wikipedia.org

The properties of these materials can be tailored by the choice of curing agent and curing conditions. kangmei.com For example, curing TGDDM with acid anhydride (B1165640) curing agents results in highly crosslinked thermosetting networks. wikipedia.org The tertiary amine groups in TGDDM can also catalyze the curing process. wikipedia.org

Data related to the properties of some of these compounds are presented below:

| Property | N,N-Diglycidylaniline | 4,4′-Methylenebis(N,N-diglycidylaniline) (TGDDM) |

| Chemical Formula | C₁₂H₁₅NO₂ wikipedia.org | C₂₅H₃₀N₂O₄ wikipedia.orgchemicalbook.com |

| Molar Mass ( g/mol ) | 205.255 wikipedia.org | 422.52 wikipedia.orgchemicalbook.com |

| Appearance | Colorless to pale yellow liquid solubilityofthings.com | Yellow sticky liquid wikipedia.org |

| Density (g/cm³) | 1.1330 solubilityofthings.com | 1.15 (at 25 °C) wikipedia.orgchemicalbook.com |

| Boiling Point (°C) | 336.9 (at 760 mmHg) molbase.com | 619.3 (at 760 mm Hg) wikipedia.orgmoldb.com |

| Viscosity | 3000-6000 mPa.s (at 50 °C) alfa-chemical.com |

This table presents selected physical and chemical properties of this compound and 4,4′-Methylenebis(N,N-diglycidylaniline) based on available data. wikipedia.orgsolubilityofthings.comalfa-chemical.comwikipedia.orgchemicalbook.commolbase.commoldb.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(oxiran-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-4-10(5-3-1)13(6-11-8-14-11)7-12-9-15-12/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYXSROKFZAHRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN(CC2CO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30999-33-8 | |

| Record name | 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30999-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50862832 | |

| Record name | 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095-06-9, 32144-31-3 | |

| Record name | N,N-Diglycidylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diglycidylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, bis(2,3-epoxypropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032144313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diglycidylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2,3-epoxypropyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIGLYCIDYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZG5ZPK0BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Diglycidylaniline and Its Analogs

Conventional Synthesis Routes for Diglycidylaniline (B1220619)

The primary method for synthesizing this compound involves the reaction of aniline (B41778) with epichlorohydrin (B41342). wikipedia.org This process generally proceeds through a two-step mechanism.

Glycidylation of Anilines with Epichlorohydrin

The synthesis of diglycidyl aniline derivatives originated in the mid-20th century with advancements in epoxy resin chemistry. Early methods involved reacting primary aromatic amines, such as aniline, with an excess of epichlorohydrin under controlled alkaline conditions. This reaction initially forms chlorohydrin intermediates through a nucleophilic substitution. The subsequent step involves dehydrohalogenation of these intermediates using a base, which leads to the formation of the epoxy rings and yields the epoxy-functionalized products.

Epichlorohydrin itself is a highly reactive electrophilic compound, an organochlorine and an epoxide. wikipedia.orgatamanchemicals.com It is widely used in the production of epoxy resins. wikipedia.orgfishersci.ca

Catalytic Systems in Synthesis Procedures

While the synthesis of diglycidyl aniline, being basic and nitrogen-based, may not always require a Lewis acid catalyst like many glycidyl (B131873) ethers, the use of catalysts is common in the broader synthesis of polyglycidyl amines and their derivatives to enhance reaction efficiency and yield. wikipedia.orggoogle.com Suitable catalysts for the preparation of polyglycidyl aromatic amines include alkalies, amines, and quaternary ammonium (B1175870) compounds. google.com Primary and secondary amines can function as both hardeners and catalysts in these systems. google.com Research has explored alternative catalysts in the synthesis of related diglycidyl aniline derivatives to optimize yield and reaction time, while minimizing drawbacks such as high cost or corrosiveness.

Synthesis of Multi-functional Glycidyl Aniline Derivatives

Beyond this compound, several multi-functional glycidyl aniline derivatives are synthesized for specific applications, particularly in high-performance polymer systems.

4,4′-Methylenebis(N,N-diglycidylaniline) Synthesis

4,4′-Methylenebis(N,N-diglycidylaniline), also known as TGDDM, is a tetrafunctional aniline-based epoxy resin monomer. wikipedia.org Its synthesis typically involves a two-stage process starting from 4,4′-diaminodiphenylmethane (MDA) and epichlorohydrin. This method, documented for industrial scale synthesis, involves nucleophilic substitution followed by ring closure.

The first stage, amination, involves the reaction of MDA with epichlorohydrin in the presence of a catalyst, such as lanthanum nitrate (B79036) (La(NO₃)₃), to form a chlorohydrin intermediate. This reaction is often carried out in a solvent like toluene (B28343) at elevated temperatures under reduced pressure to facilitate HCl removal.

The second stage, epoxide ring closure, involves the dehydrohalogenation of the chlorohydrin intermediate using a base, such as aqueous sodium hydroxide. A phase-transfer catalyst, like benzyltrimethylammonium (B79724) chloride (BTMAC), is typically used in this stage, which may be conducted in a solvent mixture under controlled temperature and pressure.

Alternative synthesis methods for 4,4′-Methylenebis(N,N-diglycidylaniline) can involve the reaction of N,N-diglycidylaniline with formaldehyde (B43269) or other methylene (B1212753) donors, potentially through direct reaction, condensation reactions with acidic catalysts, or epoxidation of aniline derivatives followed by methylene bridging. smolecule.com

Comparative catalyst studies for the synthesis of 4,4′-methylenebis(N,N-diglycidylaniline) have shown varying results in terms of yield and reaction time.

| Catalyst | Yield | Reaction Time | Drawbacks |

| La(NO₃)₃ | 91% | 8–10 hours | High cost |

| SnCl₄ | 84% | 12–14 hours | Corrosive, difficult removal |

| NH₄Cl | 78% | 15+ hours | Low epoxy content |

La(NO₃)₃ has been noted as remaining optimal due to its balance of efficiency and minimal side products.

N,N-Diglycidyl-4-glycidyloxyaniline Synthesis

N,N-Diglycidyl-4-glycidyloxyaniline is a trifunctional epoxy compound. Its synthesis typically involves the reaction of 4-aminophenol (B1666318) with epichlorohydrin. smolecule.com This process forms the glycidyl ether groups on the phenyl ring through reaction with an excess of epichlorohydrin in the presence of a base like sodium hydroxide. smolecule.com The crude product is then usually purified through methods such as distillation or recrystallization. smolecule.com

Other Glycidyl Aniline Derivatives

The synthesis of polyglycidyl amines allows for the creation of various derivatives by reacting epichlorohydrin with different aromatic amines. google.com Aromatic amines suitable for the preparation of glycidyl derivatives by reaction with epihalohydrins are those free of non-amino groups reactive with a halohydrin. google.com Examples include ring-alkylated anilines (like para-toluidine or para-ethyl aniline) and ring-halogenated anilines (like m-chloro aniline). google.com Aromatic diamines, such as meta and para phenylene diamine, benzidene, and 4,4-diamino diphenyl methane, are also suitable precursors for multi-functional glycidyl aniline derivatives. google.com

The synthesis of substituted glycidylanilines can involve reacting substituted aniline derivatives with epichlorohydrin in a protic solvent under exclusion of oxygen to form chlorohydrins, followed by dehydrohalogenation at low temperatures. google.com Other approaches involve reactions in aromatic solvents like toluene, with dehydrohalogenation occurring at higher temperatures. google.com The synthesis can also be carried out in water-alcohol mixtures at the boiling point of the solvent, followed by dehydrohalogenation with sodium hydroxide. google.com

Research also explores the synthesis of multifunctionalized heterocycles from aniline derivatives and glycidyl components through nucleophilic substitution and catalysis, such as cobalt catalysis. nih.gov

Control of Impurities and Reaction By-products in Synthesis

The control of impurities and reaction by-products is a critical aspect of this compound synthesis. These unwanted substances can arise from side reactions occurring alongside the desired glycidylation of aniline with epichlorohydrin cnrs.frresearchgate.net. Their presence can affect the purity, reactivity, and ultimately, the performance of DGA in its applications, such as in epoxy resin formulations cnrs.fr.

Identification and Characterization of Synthetic Impurities

Identifying and characterizing the impurities present in synthesized this compound is essential for ensuring product quality. Various analytical techniques are employed for this purpose. Gel Permeation Chromatography (GPC) and High-Performance Liquid Chromatography (HPLC) are commonly used to separate and analyze the components of the reaction mixture cnrs.frresearchgate.netresearchgate.net. These chromatographic methods allow for the detection and quantification of different species, including the desired DGA product, unreacted starting materials, intermediates, and various by-products cnrs.frresearchgate.netresearchgate.net.

Once separated, the structures of the main impurities can be identified using spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy cnrs.frresearchgate.netresearchgate.net. For instance, studies have utilized GPC, HPLC, and NMR spectroscopy to analyze N,N-diglycidylaniline and its synthesis intermediate, N,N-bis(2-hydroxy-3-chloropropyl)aniline (DCHA) researchgate.net. Main impurities were isolated using semipreparative HPLC and their structures elucidated by MS, IR, and NMR researchgate.net. Similarly, analysis of related aromatic glycidylamine resins like tetraglycidyl-4,4′-methylenedianiline (TGDDM) has involved GPC, HPLC, and NMR to identify by-products cnrs.frresearchgate.net.

Research has identified several types of impurities in aromatic glycidylamine resins, which are relevant to DGA synthesis due to similar reaction chemistry. These can include partially reacted intermediates, compounds resulting from side reactions like hydrolysis or cyclization, and oligomers cnrs.fr. For example, in the synthesis of TGDDM, impurities like partially glycidylated products and a tetrahydrohydroxyquinoline compound have been observed cnrs.fr. Diols, produced by the hydrolysis of epoxy groups, have also been identified cnrs.fr.

Analytical methods are continually refined to improve the detection and characterization of these impurities. For example, the application of liquid chromatography, including reversed-phase HPLC, has allowed for good separation of reaction products and their stereoisomers in model reactions involving this compound researchgate.net. NMR spectroscopy, particularly solid-state NMR, is also a versatile tool for identifying chemical components in epoxy-based thermosets, which can include residual impurities from the monomers nih.gov.

Mechanisms of Impurity Formation and Mitigation Strategies

Impurities in this compound synthesis arise from various side reactions that compete with the intended glycidylation reaction between aniline and epichlorohydrin cnrs.frresearchgate.net. The primary synthesis route involves the addition of epichlorohydrin to aniline, typically followed by a dehydrochlorination step using a base wikipedia.orgresearchgate.net.

One significant mechanism for impurity formation is the incomplete reaction of aniline with epichlorohydrin, leading to the presence of mono-glycidylated aniline or partially reacted chlorohydrin intermediates cnrs.frgoogle.com. The presence of monoglycidyl compounds can lead to product discoloration over time google.com.

Another important class of side reactions involves the epoxy groups themselves. Hydrolysis of the epoxy ring can occur, particularly in the presence of water, leading to the formation of diols cnrs.fr. This reduces the epoxy content and functionality of the final product.

Cyclization reactions are also known to occur, especially in reactions involving amines and epoxides cnrs.frresearchgate.netresearchgate.net. For instance, intramolecular reactions can lead to the formation of cyclic structures. In model reactions involving DGA and primary amines like aniline, eight-membered rings (e.g., 3,7-dihydroxy-perhydro-1,5-diazocines) can form from the reaction of the secondary amine product with an adjacent epoxy group on the same molecule researchgate.netresearchgate.net. Intramolecular etherification can also lead to the formation of cyclic ethers, such as morpholine (B109124) ring products or seven-membered cyclic ethers researchgate.netresearchgate.net. A less common cyclization reaction observed is the formation of a tetrahydrohydroxyquinoline derivative through attack on the aromatic nucleus by an epoxy group researchgate.net.

Oligomerization, the formation of short polymer chains, can also occur through the reaction of epoxy groups with hydroxyl groups (etherification) or with amine groups cnrs.fracs.orgkpi.ua. Hydroxyl groups are formed during the epoxy ring-opening reactions, including hydrolysis and the desired amine addition. The presence of these hydroxyl groups can catalyze further reactions cnrs.frresearchgate.net.

Mitigation strategies aim to minimize these side reactions and maximize the yield and purity of this compound. These strategies often involve careful control of reaction conditions:

Stoichiometry: Controlling the molar ratio of aniline to epichlorohydrin is crucial to favor the desired diglycidylation while minimizing the formation of mono-glycidylated products or excessive oligomers.

Temperature Control: Reaction temperature plays a significant role in the balance between desired and undesired reactions. For example, maintaining specific temperature ranges during the chlorohydrin formation and dehydrochlorination steps can minimize epichlorohydrin hydrolysis and oligomerization .

Solvent Selection: The choice of solvent can influence reaction rates and selectivity. Using solvents that participate in hydrogen bonding, for instance, can affect the autocatalysis by hydroxyl groups researchgate.net. Azeotropic removal of water during the dehydrochlorination step is essential to prevent hydrolysis of epoxy groups and epichlorohydrin .

Catalyst Selection and Concentration: Catalysts are used to accelerate the desired reaction, but they can also influence side reactions kpi.ua. The type and concentration of catalyst, such as Lewis acids or phase-transfer catalysts, need to be optimized . Trace amounts of impurities, including tertiary amines formed during the reaction or present as contaminants, can also catalyze side reactions like homopolymerization cnrs.frkpi.ua.

Exclusion of Oxygen: Reacting under the exclusion of oxygen has been suggested as a method to improve the preparation of glycidyl anilines google.com.

Purification Methods: Post-synthesis purification steps are often necessary to remove remaining impurities and achieve the desired product purity cnrs.fr. Techniques like distillation, washing, and chromatography (e.g., semipreparative HPLC) can be employed researchgate.net. Achieving high purity, for example, >99% by HPLC, is a goal in optimized synthesis .

Controlling impurities is vital because they can affect the curing kinetics and the final properties of epoxy resins formulated with DGA cnrs.fracs.org. The impurity profile can vary depending on the synthetic route and manufacturing process, leading to differences in the performance of commercial DGA products cnrs.fr.

Table 1: Analytical Techniques for this compound and Impurity Analysis

| Technique | Application | References |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of DGA, intermediates, and impurities. | cnrs.frresearchgate.netresearchgate.netresearchgate.net |

| Gel Permeation Chromatography (GPC) | Separation of components by molecular size, useful for oligomers. | cnrs.frresearchgate.netresearchgate.net |

| Mass Spectrometry (MS) | Identification of the molecular weight and fragmentation pattern of impurities. | researchgate.netresearchgate.netresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the chemical structure of DGA and impurities. | cnrs.frresearchgate.netresearchgate.netresearchgate.netnih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups in DGA and impurities. | researchgate.netresearchgate.netkpi.ua |

Table 2: Examples of Potential Impurities and By-products in this compound Synthesis

| Impurity/By-product Type | Description | Formation Mechanism | References |

| Mono-glycidylated aniline | Aniline reacted with only one molecule of epichlorohydrin. | Incomplete glycidylation. | google.com |

| Chlorohydrin intermediates | Products from the addition of epichlorohydrin to aniline before dehydrochlorination. | Incomplete dehydrochlorination. | cnrs.frresearchgate.net |

| Diols | Formed by the hydrolysis of epoxy rings. | Reaction of epoxy groups with water. | cnrs.fr |

| Cyclic ethers (e.g., Morpholine derivatives) | Formed by intramolecular etherification reactions. | Intramolecular reaction of a hydroxyl group with an epoxy group on the same molecule. | researchgate.netresearchgate.net |

| Tetrahydrohydroxyquinoline derivatives | Formed by intramolecular attack on the aromatic ring by an epoxy group. | Intramolecular cyclization. | researchgate.net |

| Oligomers | Short polymer chains formed by reactions between epoxy and hydroxyl or amine groups. | Etherification (epoxy-hydroxyl reaction) or further epoxy-amine additions. | cnrs.fracs.orgkpi.ua |

Polymerization and Curing Kinetics of Diglycidylaniline Based Systems

Kinetic Modeling and Analysis of Curing Processes

Kinetic modeling is essential for understanding, predicting, and controlling the curing process of epoxy resins like DGA cnrs.frresearchgate.net. By analyzing experimental data, kinetic parameters can be determined, providing insights into the reaction mechanisms and allowing for optimization of curing cycles cnrs.frresearchgate.net.

Isoconversional methods are widely used techniques for determining the activation energy of curing reactions without assuming a specific reaction model researchgate.netresearchgate.netacs.org. These methods analyze the reaction rate at a given conversion across different temperature profiles (e.g., different heating rates in non-isothermal differential scanning calorimetry - DSC) researchgate.netresearchgate.net. By plotting the logarithm of the heating rate against the reciprocal of the temperature at a constant conversion, the activation energy at that specific conversion can be calculated from the slope researchgate.netacs.org.

Isoconversional methods like the Friedman method and the Kissinger-Akahira-Sunose (KAS) method have been applied to study the curing kinetics of epoxy systems, including those where DGA is used as a reactive diluent researchgate.net. These methods can reveal how the activation energy changes with the degree of conversion, providing information about the complexity of the curing process and the potential overlap of different reaction mechanisms researchgate.netacs.org.

The autocatalytic nature of epoxy-amine curing often necessitates the use of kinetic models that account for this phenomenon researchgate.netresearchgate.netresearchgate.net. Autocatalytic models describe the reaction rate as being dependent on both the concentration of the reactants and the concentration of the product (the catalytic species, typically hydroxyl groups) researchgate.netresearchgate.netresearchgate.net.

A commonly used model for describing autocatalytic curing kinetics is the Šesták–Berggren equation researchgate.netresearchgate.netscribd.comus.es. This model, often expressed as dα/dt = k * f(α), where α is the degree of conversion and k is the rate constant, incorporates terms that reflect the autocatalytic nature researchgate.netus.es. The function f(α) typically includes terms like α^m * (1-α)^n, where m and n are reaction orders related to the product and reactant concentrations, respectively researchgate.netus.es.

Non-Isothermal and Isothermal Differential Scanning Calorimetry (DSC) in Kinetic Studies

Differential Scanning Calorimetry (DSC) is a widely used technique for characterizing the cure kinetics of polymer materials by measuring the exothermic heat flow released during the cross-linking process under controlled temperature conditions. nih.govscispace.com Both non-isothermal and isothermal DSC methods are employed. uotechnology.edu.iqnih.govresearchgate.net

Non-isothermal DSC involves varying the temperature at a constant heating rate and is generally less time-consuming than isothermal measurements. scispace.comresearchgate.net It provides insight into reaction kinetics across different temperatures and heating rates, aiding in the understanding of cross-linking mechanisms and thermal characteristics. researchgate.netresearchgate.net The data obtained from non-isothermal DSC can be analyzed using methods like the Ozawa-Flinn-Wall or isoconversional methods to determine kinetic parameters such as activation energy. researchgate.netresearchgate.net

Isothermal DSC, performed at a constant temperature, is considered to provide a higher degree of accuracy for cure kinetics studies as it eliminates potential issues like thermal gradients. This approach is valid for both standard (n-th order) and autocatalyzed resin systems, whereas dynamic DSC might yield erroneous results for autocatalyzed systems. Isothermal measurements are particularly vital for accurate modeling of isothermal cure processes and cannot be neglected, especially when considering phenomena like premature vitrification. nih.gov

Studies on the curing kinetics of epoxy resins, including those where diglycidylaniline (B1220619) is used as a reactive diluent, have utilized non-isothermal DSC at different heating rates. researchgate.netscribd.com The kinetic parameters are often determined using methods like the isoconversional method by Málek, and models such as the two-parameter (m, n) autocatalytic model (Šesták–Berggren equation) have been found adequate to describe the cure kinetics of certain systems involving DGA. researchgate.netscribd.com

Influence of Catalysts and Reactive Diluents on Cure Kinetics

The curing of epoxy resins can be significantly influenced by the presence of catalysts and reactive diluents, which affect reaction rates and mechanisms.

Tertiary Amine Catalysis and Ionic Polymerization Mechanisms

Tertiary amines are known catalysts for epoxide reactions, including etherification reactions. cnrs.fr In the curing of epoxides with acid anhydrides and carboxylic acids, tertiary amines can initiate chain-wise polymerization. avcr.cz While the mechanism initiated by Lewis bases (tertiary amines) proceeds by chain-wise polymerization, the exact initiation step has been a subject of discussion, with suggested mechanisms including ionic mechanisms and initiation by pre-existing or in-situ formed proton donors. avcr.cz

In epoxy-amine systems, etherification is generally much slower than the amine-addition reactions unless a suitable catalyst is added. cnrs.fr Tertiary amines can catalyze etherification. cnrs.fr Some researchers have proposed an initial mechanism involving the formation of a quaternary amine-alcoholate, which can act as a propagating species in a 'living' anionic polymerization or form the etherification product. cnrs.fr

For aminoglycidyl resins, the intrinsic tertiary amine structure can act as an internal catalyst for anhydride (B1165640) ring opening, contributing to low-temperature curing behavior. psu.edu In the case of N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM), a related glycidyl (B131873) amine resin, the tertiary amine groups on the TGDDM molecule are reported to be unable to initiate homopolymerization below 200°C or catalyze etherification in the same way as a Lewis acid or another tertiary amine. cnrs.frpsu.edu However, catalyzed TGDDM with BF3:NHC₂H₅ showed significant reaction below 177°C with the production of ether and hydroxyl groups. cnrs.fr

Studies on the reaction of DGA with amines have indicated that after one epoxy group of DGA reacts with an amine, the adjacent epoxy group may be 'activated' by the formed hydroxyl group, possibly through an intramolecular hydrogen bond. cnrs.fr The rate of etherification has been found to be slower than the epoxy-amine reaction, and a significant portion of the etherification can occur intramolecularly, leading to ring formation. cnrs.fr

Effects of Lewis Acids and Other Initiators

Lewis acids are also known to catalyze etherification reactions in the presence of tertiary amines. cnrs.fr Lewis acid catalysts can be used in combination with curing agents like dicyandiamide. google.com For instance, BF3:NHC₂H₅ has been shown to catalyze significant reaction, including the production of ether and hydroxyl groups, in TGDDM systems below 177°C. cnrs.fr

Other initiators can also influence the curing process. For example, in the curing of epoxy-anhydride formulations, tertiary amines act as initiators for an alternating epoxy-anhydride anionic copolymerization. researchgate.net The critical conversion in such systems can depend on the concentration of the tertiary amine, suggesting an initiation mechanism is operative. researchgate.net

Thermal initiators that generate free radicals upon heating can be used to initiate the polymerization of monomer mixtures, including those containing epoxy compounds. google.com Examples include potassium persulfate, ammonium (B1175870) persulfate, sodium persulfate, and oxidation-reduction initiators. google.com

Impact of Reactive Diluents on Reaction Rates and Activation Energies

Reactive diluents are added to epoxy systems to reduce viscosity, which can improve processability. wikipedia.orgmdpi.com this compound is used as a reactive diluent for epoxy resin systems. wikipedia.orgresearchgate.net Studies have shown that reactive diluents, such as this compound, can decrease both the activation energy and the cure kinetic parameters of epoxy resin systems. researchgate.netscribd.commdpi.com This decrease in activation energy can facilitate easier cross-linking towards a high degree of conversion. mdpi.com

The effect of reactive diluents on curing kinetics has been investigated using non-isothermal DSC. researchgate.netscribd.com For instance, the presence of diglycidyl aniline (B41778) as a reactive diluent in diglycidyl ether of bisphenol A (DGEBA) and diglycidyl ether of hydroquinone (B1673460) (DGEHQ) epoxy resins cured with triethylenetetramine (B94423) (TETA) was studied, and it was observed that the reactive diluent decreased the activation energy and cure kinetic parameters. researchgate.netscribd.com The extent of the decrease in activation energy can vary depending on the specific diluent and system composition. mdpi.comresearchgate.net

Data from studies on the impact of reactive diluents on activation energy are presented in the table below:

| Epoxy System | Curing Agent | Reactive Diluent | Activation Energy (kJ/mol) - Without Diluent | Activation Energy (kJ/mol) - With Diluent | Source |

| DGEBA/DGEHQ | TETA | Diglycidyl Aniline | - | Decreased by diluent | researchgate.netscribd.com |

| DGEBA | Polyamido-amine | Cyclohexanediol diglycidyl ether | 68.01 | 54.84 | researchgate.net |

Note: Specific numerical values for activation energy decrease with DGA were not consistently available across sources, but the trend of decrease is reported.

Gelation and Network Formation Progression

Gelation is a critical point in the curing process of thermosetting polymers, marking the transition from a liquid or soluble state to an insoluble, cross-linked network. avcr.czuotechnology.edu.iq It is determined by the reaction mechanism, the types and functionalities of the reagents, and the system composition. avcr.cz

Determination of Critical Conversion and Gel Point

The gel point is the moment when the reacting system forms a continuous network throughout the material. avcr.czuotechnology.edu.iq It can be characterized by the time of gelation or by the critical conversion (αC) at the gel point. avcr.cz Under ideal random polymerization, the critical conversion is related to the functionality of the monomers. avcr.cz However, deviations from ideal behavior, such as intramolecular reactions (cyclization), can displace the gel point to higher conversions. avcr.czresearchgate.net

For diglycidyl amine-based epoxides like DGA and TGDDM cured with amines, cyclization is more probable compared to DGEBA systems due to the steric closeness of the glycidyl groups. researchgate.net This pronounced cyclization is indicated by a strong dependence of the critical molar ratio at gelation on the concentration of diluent. researchgate.net Cyclization plays a significant role in network formation, affecting rheological properties, displacing the gel point to higher conversions, and decreasing the crosslinking density of the network. researchgate.net

Experimental determination of the gel point can be performed using rheological measurements, where the gel point is detected as the moment when the tangent of the phase angle (tan δ) becomes independent of frequency in dynamic measurements. avcr.cz However, this can be challenging in systems that vitrify closely after gelation, as both processes can interfere. avcr.cz

The critical conversion for gelation has also been addressed through statistical analysis of network formation. cnrs.fr Theoretical approaches that model network formation are valuable, especially when analytical methods for characterizing network polymers are limited. cnrs.fr For DGEBA-diamine systems, critical conversion and changes in molecular weights in the pre-gel regions have shown good agreement with predicted values based on theory. acs.org However, for DGA-based networks, short-range cyclization has been proven to be a main factor governing formation and structure, resulting in a non-negligible sol fraction even in stoichiometric systems. acs.org

The critical conversion at gelation (ξGP) can be calculated using equations like the Flory–Stockmayer equation, and for some systems, a critical conversion value of 0.33 has been calculated. acs.org Studies have also investigated the dependence of melt viscosity on the stoichiometric ratio (r) as an indicator related to the progression towards gelation. nasa.gov

Statistical Branching Theory and Percolation Models for Network Formation

Theoretical approaches, such as statistical analysis and percolation models, have been applied to model the formation of networks in thermosetting systems like epoxy-amines cnrs.fracs.org. The early foundations for network theory were laid by the work of Flory and Stockmayer, who proposed methods for calculating molecular weight distributions and developed a critical condition for the onset of gelation cnrs.fracs.org. These approaches, sometimes referred to as 'branching theory', use probability generating functions to calculate distributions of molecular weights and branch points in a network cnrs.fr.

While these approaches provide reasonable results for simple systems, they can become cumbersome when attempting to incorporate features such as unequal reactivities and intramolecular cyclizations cnrs.fr. Studies on DGA-amine systems have shown a high tendency for cyclization, which involves the formation of small cycles through intramolecular epoxy-amine addition or etherification researchgate.netresearchgate.net. The curing of DGA with polyamines differs from that of diglycidyl ether of bisphenol-A (DGEBA) due to this high tendency for cyclization and the interdependence of reactivities of the glycidyl groups bound to the same nitrogen atom researchgate.netresearchgate.net.

The interplay of substitution effects in the amine group and in DGA, as reflected in gelation, is complex researchgate.net. The reactivity of primary amine hydrogens and secondary amine hydrogens can differ, influencing the network structure cnrs.fr. For instance, the reaction of the monoadduct of DGA and a secondary amine bearing another epoxy group with another secondary amine molecule is considerably faster than that of DGA with the same secondary amine, a feature explained by intramolecular catalysis by the hydroxyl group formed in the monoadduct researchgate.netresearchgate.net.

Statistical branching theories have been modified to include the more complicated reaction mechanisms observed in DGA-amine systems researchgate.netavcr.cz. These modifications take into account features such as the mutual dependence of functional group reactivities, the positive substitution effect of epoxy groups in diepoxide, and the considerable tendency to cyclization researchgate.netavcr.cz. The development of a statistical branching theory considering these features has been outlined researchgate.netresearchgate.net. Theoretical predictions incorporating these complexities have shown good agreement with experimental data on network formation researchgate.net.

Percolation models have also been applied to study gelation in epoxy resin systems scilit.comscience.gov. These models can describe the formation of a percolating network, which is relevant to properties like mechanical reinforcement science.gov.

Diffusion Control Phenomena in High Conversion Curing

During the curing of epoxy-amine systems, including those based on DGA, the reaction kinetics can transition from being chemically controlled to diffusion-controlled, particularly at high conversions researchgate.netresearchgate.net. This transition typically occurs when the glass transition temperature (Tg) of the reacting system approaches the curing temperature (Tcure) acs.orgresearchgate.netresearchgate.net. As the cure proceeds, the molecular mobility decreases due to the increasingly cross-linked structure, which hinders the movement of reactants researchgate.net.

When the system transforms to a glassy state, the rate of reaction usually undergoes a significant decrease, and the reaction becomes controlled by the diffusion of reactants researchgate.net. The decrease of the rate constant is relatively steep once diffusion control sets in researchgate.netresearchgate.netresearchgate.net. The decrease in segmental mobility and physical aging have been taken into account in theoretical approaches describing this phenomenon researchgate.netresearchgate.net.

The effect of diffusion control can be described by approaches based on simple equations researchgate.net. The crossover from chemically to diffusion-controlled reaction does not necessarily occur precisely at gelation or vitrification researchgate.net.

Polymer Network Architecture and Microstructural Elucidation of Diglycidylaniline Systems

Cyclopolymerization and Intramolecular Cyclization Pathways

Cyclopolymerization in diglycidylaniline (B1220619) systems involves intramolecular reactions between the reactive epoxy groups and other functional groups within the same molecule or a growing chain segment. This leads to the formation of various cyclic structures embedded within the polymer network researchgate.netkpi.uakpi.ua.

Formation of Six- and Seven-Membered Ether Rings

Intramolecular etherification reactions can lead to the formation of six- and seven-membered ether rings. Studies using 13C NMR spectroscopy have shown that the cyclopolymerization of N,N-diglycidylaniline can produce a mixture of six- and seven-membered rings, each potentially existing as cis and trans isomers kpi.ua. The distribution of these rings is likely random kpi.ua. Interestingly, the formation of seven-membered rings has been observed to be favored over six-membered rings in some cases, contrary to predictions based on Baldwin's rules kpi.ua. Intramolecular ether cyclization occurs more readily than previously recognized in the cure of N,N-diglycidyl epoxies with aromatic amines kpi.uaresearchgate.net.

Perhydro-1,5-Diazocine and Morpholine (B109124) Ring Formation

In the reaction of this compound with amines, several types of cyclic products can form. A prominent intramolecular cyclization pathway involves the reaction between a secondary amino group, formed during the initial epoxy-amine addition, and an adjacent epoxy group on the same molecule researchgate.netcnrs.fr. This reaction leads to the formation of an eight-membered ring, specifically a perhydro-1,5-diazocine structure researchgate.netcnrs.fr. This eight-membered ring can be the main cyclic product in reactions between DGA and primary amines like aniline (B41778) researchgate.netcnrs.fr.

Another type of cyclic structure observed is the morpholine ring, a six-membered ring containing an oxygen and a nitrogen atom researchgate.netcnrs.fr. Morpholine rings can be formed through intramolecular etherification researchgate.netcnrs.fr. The presence of morpholine rings has been inferred from 13C NMR spectroscopy researchgate.net. In the reaction of DGA with aniline at 176°C, morpholine ring products accounted for a notable percentage of the consumed epoxy groups cnrs.fr.

Additionally, a seven-membered ether ring similar to the perhydro-1,4-oxazepine structure can be formed via intramolecular etherification cnrs.frkpi.uaresearchgate.net. These perhydro-1,4-oxazepinyl end groups have been detected in polymers from DGA and aniline kpi.uaresearchgate.net.

Stereochemical Aspects and Factors Influencing Ring Distribution

The cyclopolymerization of this compound yields cyclic structures that can exist as various stereoisomers, including cis and trans forms kpi.ua. The distribution of these stereoisomers and the prevalence of different ring sizes (six-, seven-, and eight-membered) are influenced by several factors, including the reaction conditions and the structure of the co-reactant (e.g., the amine curing agent) researchgate.netcnrs.frkpi.ua.

For instance, in the reaction of DGA with substituted anilines, steric effects have been found to be more important than polar effects in determining the extent of cyclization to the eight-membered perhydro-1,5-diazocine ring cnrs.fr. The combined yield of these isomers increased with sterically hindered amines kpi.uaresearchgate.net. Conversely, ortho-methyl substituents in the amine had little steric influence on the extent of ether cyclization (formation of morpholine and perhydro-1,4-oxazepine rings), but electronegative substituents had a marked effect, increasing the proportion of these ether rings kpi.uaresearchgate.net. The degree of cyclization in the reaction of DGA with aniline is also dependent on stoichiometry and increases with increasing temperature and upon dilution cnrs.fr.

Molecular Weight Evolution and Chain Termination Mechanisms in Polymerization

The polymerization of this compound proceeds via a step-growth mechanism, where monomers react to form dimers, then trimers, oligomers, and eventually polymers wikipedia.org. Achieving high molecular weight in step-growth polymerization requires a high extent of reaction wikipedia.org. However, in DGA systems, intramolecular cyclization reactions can act as chain termination mechanisms, limiting the achievable molecular weight kpi.uaresearchgate.net.

Intramolecular ether cyclization, in particular, contributes to chain termination because it consumes reactive epoxy groups that would otherwise participate in chain propagation kpi.uaresearchgate.net. This relative ease of chain termination by ether cyclization can lead to only modest improvements in molecular weight even with variations in reaction temperature and reactant ratio kpi.uaresearchgate.net. Studies on the polymerization of DGA with aniline have shown that the resulting polymer can be linear with a relatively low maximum molecular weight kpi.uaresearchgate.net. Chain transfer reactions can also play a role in controlling molecular weight and can lead to branching stanford.edurubbernews.com.

Crosslink Density and Network Topology Characterization

The crosslink density and network topology of cured this compound systems are critical parameters that determine the material's mechanical and thermal properties researchgate.netresearchgate.net. The presence of multiple reactive sites on this compound (two epoxy groups) and multifunctional curing agents (like diamines) facilitates the formation of a highly crosslinked network wikipedia.org.

Characterization of the crosslink density can be approached through various techniques. The Flory-Rehner equation and rubber elasticity theory are commonly used to analyze the network structure of polymers, often in conjunction with swelling experiments researchgate.net. Dynamic mechanical analysis (DMA) can also provide insights into the network structure and molecular motions within the crosslinked polymer scilit.com.

However, the complex nature of polymerization in DGA systems, including competing intermolecular chain extension and intramolecular cyclization reactions, makes precise control and characterization of the network topology challenging researchgate.netcnrs.fr. The occurrence of cyclization reduces the number of effective network junctions, thereby decreasing the crosslink density compared to what would be expected from a purely linear polymerization researchgate.net. The average molecular weight between crosslinks (Mc) is a key parameter related to crosslink density, and it is influenced by the concentration and functionality of the crosslinking agent researchgate.net.

Morphological Evolution and Phase Separation during Polymerization

The polymerization of this compound, especially in multi-component systems involving curing agents or modifiers, can lead to morphological evolution and phase separation researchgate.netcas.czresearchgate.netcnrs.fr. Phase separation during polymerization can occur due to changes in the thermodynamics of mixing as the reaction progresses and the molecular weight of the polymer increases researchgate.netresearchgate.net. This is particularly relevant in systems containing additives like thermoplastics, where the compatibility changes during the curing process researchgate.netcnrs.fr.

The morphology of the separated phases is influenced by factors such as interfacial energy, the progress of network formation, and the ratio of concentrated and dilute phases cas.cz. Different morphologies, such as dispersed particles or co-continuous structures, can be observed depending on the system composition and reaction conditions researchgate.net. Techniques like transmission electron microscopy (TEM), scanning electron microscopy (SEM), and light scattering can be used to investigate the morphology and track the phase separation process researchgate.netresearchgate.net. While some epoxy systems might exhibit sparse homogeneity and phase separation as drawbacks, the specific morphology developed during the polymerization of this compound systems contributes to their final properties researchgate.netinsa-lyon.fr.

Advanced Spectroscopic and Chromatographic Analysis of Diglycidylaniline Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure and dynamics of polymers ignited.in. Both liquid-state and solid-state NMR provide valuable information about the molecular composition, connectivity, and spatial arrangement of polymer chains.

¹³C NMR for Polymer Structure Elucidation and End-Group Analysis

¹³C NMR spectroscopy is particularly useful for establishing the structure of diglycidylaniline (B1220619) polymers and analyzing their end groups kpi.uanih.gov. The distinct chemical shifts of carbon atoms in different environments within the polymer backbone and at the chain ends allow for detailed structural assignments kpi.uakpi.ua. This technique can reveal the types of linkages formed during polymerization, such as ether rings resulting from cyclopolymerization kpi.ua. For instance, ¹³C NMR has been used to show that the cyclopolymerization of N,N-diglycidylaniline with potassium t-butoxide produces a mixture of six- and seven-membered rings kpi.ua. Complete assignment of the NMR spectra in terms of these structures has been achieved kpi.ua.

Furthermore, ¹³C NMR can be employed for quantitative end-group analysis, which helps in determining the number-average molecular weight of polymers, particularly for low molecular weight samples kpi.uanih.govmagritek.com. Studies on the cyclopolymerization of N,N-diglycidylaniline have utilized ¹³C NMR end-group analysis, supported by gel-phase chromatography, to determine number-average molecular weights kpi.ua.

High-Resolution Solid-State NMR for Molecular Motions and Relaxations

High-resolution solid-state NMR, including techniques like CP/MAS (Cross-Polarization Magic-Angle Spinning), provides insights into the molecular motions and relaxations within solid polymer networks acs.orgresearchgate.netmit.eduemory.edu. This is particularly relevant for understanding the properties of cured this compound epoxy resins, which are often highly crosslinked and insoluble acs.orgresearchgate.net.

Solid-state ¹³C NMR has been used to characterize the networks of this compound-type resins cured with aromatic amines acs.orgresearchgate.net. By measuring relaxation times such as T₁H, T₁, and T₁ρH, researchers can probe molecular dynamics ranging from fast local motions to slower segmental motions researchgate.netscilit.commdpi.com. These studies help in correlating molecular mobility with macroscopic properties like glass transition temperature and mechanical performance scilit.commdpi.com. For example, solid-state NMR has been used to investigate molecular motions involved in the β relaxation of epoxy networks scilit.com.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a versatile technique for identifying functional groups and monitoring chemical changes in polymers udc.esmdpi.com. It is widely used in the study of this compound polymers for monitoring reaction kinetics and characterizing structural changes, including those resulting from degradation.

Monitoring Reaction Progress and Functional Group Transformations

FTIR spectroscopy can effectively monitor the curing reactions of epoxy resins, including those based on this compound, by tracking the changes in characteristic absorption bands of functional groups novelchemindia.comsemanticscholar.orgrsc.orgresearchgate.net. The decrease in intensity of epoxide ring vibrations (typically around 915 cm⁻¹) and the appearance or changes in bands corresponding to newly formed hydroxyl, amine, or ether groups provide information about the extent of the reaction and the transformation of functional groups semanticscholar.orgresearchgate.netacs.org.

FTIR has been used to characterize the structure of synthesized polymers, including glycidyl (B131873) azide (B81097) polymer (GAP), which can be related to this compound derivatives mod.gov.rs. Monitoring specific peaks allows for the determination of reaction progress and the identification of different reaction pathways, such as homopolymerization or reaction with a curing agent semanticscholar.orgacs.org.

Characterization of Degradation Products and Structural Changes

FTIR spectroscopy is also valuable for characterizing the degradation products and structural changes that occur in this compound polymers due to thermal, environmental, or chemical stress udc.esmdpi.commdpi.combiointerfaceresearch.commarquette.eduresearchgate.netfrontiersin.org. Changes in the FTIR spectrum, such as the appearance of carbonyl bands (around 1600-1800 cm⁻¹) or changes in hydroxyl stretching regions (around 3200-3600 cm⁻¹), can indicate oxidative degradation or other chain scission processes mdpi.commdpi.combiointerfaceresearch.commarquette.edufrontiersin.org.

By analyzing the changes in specific absorption bands, researchers can identify the types of functional groups formed during degradation and gain insights into the degradation mechanisms mdpi.commarquette.eduresearchgate.netfrontiersin.org. This information is crucial for understanding the long-term stability and performance of this compound-based materials udc.esmdpi.com.

Gel Permeation Chromatography (GPC) and High-Performance Liquid Chromatography (HPLC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), and High-Performance Liquid Chromatography (HPLC) are chromatographic techniques used to analyze the molecular weight distribution and purity of polymers and related compounds researchgate.netcapes.gov.brtainstruments.comphenomenex.comtandfonline.com.

GPC separates molecules based on their hydrodynamic volume in solution, providing information about the molecular weight distribution (Mw, Mn, PDI) of the polymer tainstruments.com. This is essential for controlling polymer synthesis and predicting material properties. GPC has been used to analyze the molecular weights of soluble fractions obtained from the polymerization of N,N-diglycidylaniline kpi.uaresearchgate.net.

HPLC, on the other hand, separates compounds based on their interaction with a stationary phase phenomenex.com. It is particularly useful for analyzing the purity of this compound monomers and identifying impurities or by-products formed during synthesis or polymerization researchgate.netcapes.gov.br. HPLC can also be used to separate and analyze reaction products, including different isomers or oligomers researchgate.netresearchgate.net. Reversed-phase HPLC has been shown to achieve good separation of reaction products and their stereoisomers in the reaction of this compound with N-methylaniline researchgate.net.

Both GPC and HPLC can be coupled with various detectors, such as refractive index detectors (for concentration) or UV-Vis detectors (for chromophores), to obtain comprehensive analytical data tainstruments.com. Preparative HPLC can also be used to isolate specific components for further analysis by other techniques like NMR or mass spectrometry researchgate.netresearchgate.net.

Analysis of Monomer Purity, Oligomer Distribution, and Reaction Products

Ensuring the purity of the DGA monomer is a critical step in controlling the properties of the resulting polymers. High-performance liquid chromatography (HPLC) is a widely used technique for quantifying monomer content and identifying impurities tcichemicals.com. For instance, HPLC with a C18 column has been employed to determine the purity of 4,4'-methylenebis(N,N-diglycidylaniline), with reported purities exceeding 98% . Reverse-phase HPLC has also been used to assess the purity of synthesized MBDGA, achieving >99% purity . Gas chromatography (GC) is another method utilized for purity analysis, with some specifications indicating purity based on GC analysis tcichemicals.comtcichemicals.com.

The synthesis of this compound polymers can lead to the formation of oligomers and various reaction products. Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is invaluable for determining the molecular weight distribution of polymers and separating oligomers synpo.cznih.govlcms.czshimadzu.czlcms.cz. GPC analysis of N,N-diglycidylaniline and its synthesis intermediates has been reported researchgate.netcapes.gov.br. SEC coupled with multi-angle light scattering (MALS) detection is considered an efficient method for determining molar mass distribution researchgate.net.

The reaction of DGA with curing agents, such as amines, produces a variety of reaction products, including linear and cyclic structures researchgate.netcnrs.frresearchgate.net. HPLC and mass spectrometry (MS) are powerful tools for separating and identifying these complex reaction products researchgate.netresearchgate.net. For example, the reaction of this compound with N-methylaniline (NMA) has been investigated using HPLC and MS to identify cyclic products, including an eight-membered ring formed by intramolecular reaction researchgate.netresearchgate.net. Similarly, the reaction products of DGA with aniline (B41778) have been analyzed by HPLC and identified by mass spectrometry, revealing the formation of eight-membered cycles (stereoisomers of 1,5-diphenyl-3,7-dihydroxy-1,5-diazacyclooctane) researchgate.net. Preparatory liquid chromatography has been used to isolate products from uncatalyzed reaction mixtures, which were then characterized by FTIR, NMR, mass spectrometry, and elemental analysis researchgate.net.

Spectroscopic methods complement chromatographic analysis by providing structural information. FTIR spectroscopy can confirm the presence of characteristic functional groups, such as the oxirane ring (around 910 cm⁻¹) and aromatic C=C bonds (1500–1600 cm⁻¹) in MBDGA . NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is essential for structural validation and characterization of reaction products and polymer structures researchgate.netresearchgate.netkpi.uavot.plseed-chem.com. ¹H NMR can confirm glycidyl group attachment by peaks in the 2.6–3.2 ppm range (epoxy protons) and methylene (B1212753) bridges around 3.8–4.2 ppm . ¹³C NMR has been used to establish the structure of cyclopolymerization products of N,N-diglycidylaniline, identifying six- and seven-membered rings and their cis and trans isomers kpi.ua.

Data from analytical techniques can be presented in tables to summarize findings on purity and molecular weight distribution.

| Analytical Method | Analyte Property | Typical Findings | Source |

| HPLC | Monomer Purity (MBDGA) | ≥98% , >99% | |

| GC | Monomer Purity (MBDGA) | >80.0% tcichemicals.comtcichemicals.com, ≥95.0% sigmaaldrich.com | tcichemicals.comtcichemicals.com |

| GPC/SEC | Molecular Weight Distribution | Used for analysis of DGA and intermediates researchgate.netcapes.gov.br | researchgate.netcapes.gov.br |

| GPC/SEC-MALS | Molar Mass Distribution | Efficient method for determination researchgate.net | researchgate.net |

Separation and Identification of Stereoisomers and Complex Impurities

The presence of stereoisomers and complex impurities can significantly impact the properties of this compound polymers. Analytical techniques capable of separating and identifying these subtle variations are crucial.

HPLC, particularly reversed-phase HPLC, has demonstrated the ability to achieve good separation of reaction products, including their stereoisomers, in the reaction of DGA with N-methylaniline researchgate.net. NMR analysis has shown that certain reaction products, such as the diadduct of DGA with NMA, are mixtures of stereoisomers that can be separated by HPLC researchgate.netresearchgate.net.

Complex impurities in DGA and its synthesis intermediates, such as N,N-bis(2-hydroxy-3-chloropropyl)aniline (N,N-dichlorohydrin of aniline, DCHA), have been analyzed by GPC and HPLC researchgate.net. Main impurities have been isolated using semipreparative HPLC and their structures identified by mass, IR, and NMR spectroscopy researchgate.net. The mechanism underlying the formation of these impurities has also been investigated researchgate.net.

Mass spectrometry is a key technique for the identification of separated components, providing molecular weight and fragmentation information that helps elucidate the structure of impurities and reaction products, including cyclic structures and stereoisomers researchgate.netresearchgate.net. LC-MS is a powerful hyphenated technique that combines the separation capability of liquid chromatography with the identification power of mass spectrometry, suitable for analyzing complex mixtures and identifying trace components sigmaaldrich.comlcms.cz. GC-MS is similarly used for the analysis of volatile or semi-volatile impurities and degradation products nih.govsigmaaldrich.com.

The identification of stereoisomers often relies on a combination of chromatographic separation and spectroscopic analysis. While chromatographic methods like HPLC can separate stereoisomers, spectroscopic techniques like NMR are essential for confirming their configurations researchgate.netresearchgate.net.

Research findings highlight the complexity introduced by cyclization reactions during the curing of diglycidylamines, leading to the formation of various cyclic products and their stereoisomers researchgate.netcnrs.frresearchgate.netkpi.ua. The extent of cyclization and the specific cyclic structures formed can depend on reaction conditions such as the ratio of reactants, temperature, and dilution researchgate.net.

| Impurity/Component Type | Analytical Techniques Used | Key Information Obtained | Source |

| Monomer Impurities | HPLC, GC | Purity percentage, identification of specific impurities | tcichemicals.comtcichemicals.com |

| Oligomers | GPC/SEC | Molecular weight distribution, separation of oligomers | researchgate.netcapes.gov.br |

| Reaction Products | HPLC, GPC, MS, FTIR, NMR | Separation, identification of linear/cyclic adducts | researchgate.netcnrs.frresearchgate.net |

| Stereoisomers | HPLC (Reversed-phase), NMR, MS | Separation and structural confirmation of isomers | researchgate.netresearchgate.net |

| Complex Impurities | HPLC, GPC, MS, IR, NMR | Isolation and structural identification of impurities | researchgate.net |

Computational and Theoretical Investigations of Diglycidylaniline Systems

Density Functional Theory (DFT) for Molecular Structure Optimization and Electronic Properties

Density Functional Theory (DFT) is widely employed to study the molecular structure and electronic properties of organic molecules, including epoxy resin precursors like diglycidylaniline (B1220619). journalirjpac.comresearchgate.netnih.govmdpi.com DFT calculations can optimize the geometry of the DGA molecule, providing detailed information about bond lengths, bond angles, and torsional angles in its ground state. researchgate.netnih.gov

Beyond structural optimization, DFT is valuable for investigating the electronic properties that govern the reactivity and behavior of DGA during the curing process. This includes calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). journalirjpac.comresearchgate.netmdpi.comresearchgate.net The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of molecular stability and reactivity. researchgate.netmdpi.comresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

DFT studies can also provide insights into the distribution of electron density within the DGA molecule through analyses like the Molecular Electrostatic Potential (MEP) map. journalirjpac.comresearchgate.netmdpi.comresearchgate.net MEP maps visually represent the charge distribution, highlighting potential sites for electrophilic or nucleophilic attack, which are crucial for understanding the initial stages of the curing reaction with hardeners. journalirjpac.comresearchgate.netmdpi.com Furthermore, DFT can be used to calculate global and local reactivity descriptors, aiding in the prediction of reactive sites on the molecule. journalirjpac.comresearchgate.net

While specific DFT studies focusing solely on isolated this compound molecules might be limited in the provided search results, the application of DFT to similar epoxy systems and related molecules demonstrates its relevance for understanding the fundamental electronic structure and reactivity of DGA. journalirjpac.comresearchgate.netnih.govmdpi.comresearchgate.net For instance, DFT has been used to study the interaction of epoxy resins with metallic surfaces, revealing insights into adsorption mechanisms and the role of polar functional groups and aromatic rings as adsorption centers. najah.edu

Molecular Dynamics Simulations for Curing Processes and Network Properties

Molecular Dynamics (MD) simulations are powerful tools for simulating the dynamic process of epoxy resin curing and characterizing the resulting network structure and properties. nih.govnih.govnih.govpurdue.edumdpi.comresearchgate.netnasa.gov Unlike static DFT calculations, MD allows researchers to observe the time-dependent evolution of the system as crosslinks form between the epoxy resin (DGA) and the hardener. nih.govnih.gov

Simulating the curing process using MD involves defining reaction criteria based on the distance between reactive atoms (e.g., oxygen in the epoxy ring and hydrogen in the amine group) and forming chemical bonds as these criteria are met. nih.govpurdue.edu This approach can mimic the formation of the three-dimensional network structure characteristic of cured epoxy resins. nih.govnih.govmdpi.com MD simulations can track the degree of cure, which is the extent of the crosslinking reaction over time. nih.govnasa.gov

A key aspect of MD simulations of DGA curing is the ability to capture the unique features of DGA-based systems, such as the tendency for cyclization and the interdependent reactivity of glycidyl (B131873) groups. researchgate.netresearchgate.net While the provided sources primarily discuss MD simulations of DGEBA-based systems, the principles and methodologies are applicable to DGA. nih.govnih.govnih.govpurdue.edumdpi.comnasa.gov Studies on DGEBA/amine systems have successfully used MD to predict properties like glass transition temperature (Tg), elastic modulus, and Poisson's ratio, and to investigate the influence of factors like curing rate and stoichiometry on network structure and properties. nih.govnih.govpurdue.edunasa.gov

MD simulations can provide detailed information about the network structure, including crosslink density, chain connectivity, and the presence of cyclic structures. capes.gov.brnih.govnih.gov Analyzing these structural features is crucial for understanding their impact on the macroscopic properties of the cured resin. nih.govnih.govnih.govnasa.gov For DGA-based networks, MD simulations can help elucidate how factors like short-range cyclization affect the final network architecture and properties such as sol fraction and equilibrium rubbery modulus. researchgate.netcapes.gov.br

Furthermore, MD simulations can be used to investigate the thermomechanical properties of the cured network, such as glass transition temperature and mechanical moduli, by simulating the material's response to changes in temperature and applied stress. nih.govpurdue.edumdpi.comnasa.gov Comparisons between simulated and experimental results for similar epoxy systems have shown reasonable agreement, validating the use of MD for property prediction. nih.govnasa.gov

Predictive Models for Cure Cycle Design and Final Material Property Estimation

Predictive models, often informed by computational studies like DFT and MD, are essential for optimizing the curing process and estimating the final properties of DGA-based materials. purdue.eduresearchgate.net These models aim to establish relationships between curing conditions (time, temperature), the evolving network structure, and the resulting macroscopic properties. purdue.eduresearchgate.netmdpi.com

Kinetic models, which describe the rate of the curing reaction, are fundamental to cure cycle design. cnrs.frresearchgate.netmdpi.com While empirical models are used, phenomenological models based on the material balances of functional groups involved in the reaction provide a more complete understanding. researchgate.net For DGA systems, predictive models need to account for the complexities of the reaction mechanism, including cyclization, interdependent reactivity, and potential side reactions like etherification. researchgate.netcapes.gov.brscribd.com Theoretical models have been developed for DGA-amine networks that incorporate these complexities and have shown reasonable agreement with experimental data on network formation. capes.gov.brscribd.com

The glass transition temperature (Tg) is a critical property that changes significantly during curing and is closely related to the degree of cure and crosslink density. nih.govmdpi.comacs.org Predictive models can estimate Tg development as a function of the curing process, which is vital for designing effective cure cycles that achieve the desired final properties. researchgate.netacs.org Diffusion control of curing, which occurs when Tg approaches the curing temperature and limits the mobility of reactive species, is another factor that can be incorporated into predictive models. researchgate.net

Beyond kinetic and thermal properties, predictive models, often utilizing data from MD simulations, can estimate mechanical properties such as elastic modulus and strength. nih.govnasa.gov By linking the simulated network structure to mechanical response, these models can help predict how variations in the curing process and resulting network architecture will affect the material's mechanical performance. nih.govnasa.gov

The development of predictive models for DGA systems is an ongoing area of research. These models, by integrating insights from DFT on molecular reactivity and MD on network formation and properties, contribute to a more rational design of cure cycles and the ability to tailor the final material properties for specific applications. purdue.eduresearchgate.netresearchgate.netmdpi.com

Functionalization and Modification Strategies for Diglycidylaniline in Advanced Materials

Covalent Grafting and Surface Functionalization (e.g., Carbon Nanotubes, Nanomaterials)

Covalent grafting involves the formation of strong chemical bonds between diglycidylaniline-based epoxy structures and the surface of nanomaterials, such as carbon nanotubes (CNTs). This approach is crucial for improving the dispersion of nanomaterials within a polymer matrix and enhancing the interfacial adhesion between the reinforcement and the matrix mdpi.commdpi.comnih.gov. For instance, 4,4-methylenebis(N,N-diglycidylaniline) (MBDGA), with its four glycidyl (B131873) epoxy groups, can react with amine groups present on functionalized CNTs, creating a crosslinked structure that significantly improves the tensile strength of the resulting composite mdpi.com.

Functionalization methods for nanomaterials like CNTs often involve introducing reactive groups onto their surface through techniques such as plasma treatment or chemical methods mdpi.commdpi.com. These functional groups, such as amine or hydroxyl groups, can then serve as reaction sites for the epoxy rings of This compound (B1220619) derivatives. mdpi.comnasa.govtypeset.io

Mechanisms of Interfacial Adhesion Enhancement

The enhancement of interfacial adhesion through covalent grafting is primarily attributed to the formation of strong chemical bonds between the functionalized nanomaterial surface and the polymer matrix modified with this compound. This covalent linkage facilitates efficient load transfer from the matrix to the high-strength nanomaterial, leading to improved mechanical properties of the composite mdpi.com.

Several mechanisms contribute to enhanced interfacial adhesion:

Increased Chemical Bonding: The reaction between functional groups on the nanomaterial surface (e.g., amine, hydroxyl) and the epoxy groups of this compound derivatives forms strong covalent bonds across the interface. typeset.iomdpi.com